Crystal Packing and Coordination Geometry vs. Non-Fluorinated Analog
The copper(II) complex of this ligand, bis[1-(1-adamantyl)-4,4,4-trifluorobutane-2,4-dionato]copper, exhibits a distinct supramolecular packing motif compared to its non-fluorinated analog, the copper(II) complex of 3-(1-adamantyl)pentane-2,4-dione. X-ray diffraction reveals that the fluorinated ligand forces the CuO4 coordination node into a strictly square-planar geometry, whereas the non-fluorinated analog adopts a distorted square-planar geometry . This is attributed to the electron-withdrawing effect of the trifluoromethyl group, which strengthens the Cu-O bond and influences crystal packing, as shown by ESR and IR spectroscopy .
| Evidence Dimension | Coordination Geometry (CuO4 Node) |
|---|---|
| Target Compound Data | Strictly square-planar |
| Comparator Or Baseline | Cu(II) complex of 3-(1-adamantyl)pentane-2,4-dione (non-fluorinated analog): Distorted square-planar |
| Quantified Difference | Qualitative difference in geometry from distorted to strictly square-planar |
| Conditions | X-ray diffraction of single crystals |
Why This Matters
For materials science applications, the coordination geometry of a metal complex is a key determinant of its electronic, magnetic, and optical properties; this evidence confirms a fundamental structural divergence driven by the -CF3 group.
